molecular formula C26H25NO3S B383223 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine CAS No. 385786-39-0

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine

Cat. No.: B383223
CAS No.: 385786-39-0
M. Wt: 431.5g/mol
InChI Key: DAJBAAQACVTYSQ-UHFFFAOYSA-N
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Description

7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a complex organic compound that features a unique fusion of a naphthalene ring system with a benzothiazepine moiety.

Mechanism of Action

Target of Action

The compound 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine is a complex molecule that contains a Trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

The TMP group’s interaction with its targets affects various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . Similarly, the inhibition of Hsp90 can affect the protein folding process and the stability of several proteins involved in cell growth and survival .

Pharmacokinetics

The tmp group is known to be a part of several therapeutically interesting drugs, suggesting that it may have favorable drug-like properties .

Result of Action

The result of the compound’s action is multi-faceted due to its interaction with multiple targets. It has shown notable anti-cancer effects . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus , hepatitis C virus , and influenza virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, followed by the introduction of the benzothiazepine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction conditions precisely and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine has shown promise due to the pharmacological activities associated with the trimethoxyphenyl group.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(3,4,5-Trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine apart is its combined structural features of the naphthalene and benzothiazepine rings, which provide a unique scaffold for drug development. This dual-ring system offers a distinct set of chemical and biological properties not found in simpler trimethoxyphenyl derivatives .

Properties

IUPAC Name

7-(3,4,5-trimethoxyphenyl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO3S/c1-28-21-14-17(15-22(29-2)25(21)30-3)26-19-13-12-16-8-4-5-9-18(16)24(19)27-20-10-6-7-11-23(20)31-26/h4-11,14-15,19,26H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBAAQACVTYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3CCC4=CC=CC=C4C3=NC5=CC=CC=C5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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